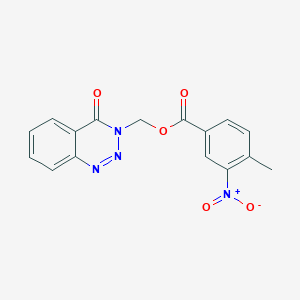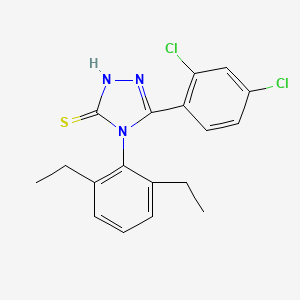
5-(2,4-dichlorophenyl)-4-(2,6-diethylphenyl)-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,4-dichlorophenyl)-4-(2,6-diethylphenyl)-4H-1,2,4-triazole-3-thiol is a chemical compound that has been widely studied for its potential use in scientific research. This compound is known for its unique structure and properties, which make it an ideal candidate for a variety of applications in the field of chemistry and biology. In
Aplicaciones Científicas De Investigación
Corrosion Inhibition
Research has demonstrated the effectiveness of triazole derivatives, including compounds structurally related to 5-(2,4-dichlorophenyl)-4-(2,6-diethylphenyl)-4H-1,2,4-triazole-3-thiol, as corrosion inhibitors for metals. For instance, triazole derivatives have been shown to significantly inhibit zinc corrosion in acidic mediums, with their efficiency closely linked to their electronic and structural characteristics (Gece & Bilgiç, 2012). Additionally, the protective effects of triazole compounds on mild steel corrosion in acidic media have been highlighted, with certain derivatives achieving up to 99% inhibition efficiency (Lagrenée et al., 2002).
Antimicrobial Activity
Several studies have synthesized and evaluated the antimicrobial activities of triazole derivatives. Notable examples include the preparation of novel N2-hydroxymethyl and N2-aminomethyl derivatives of triazole-thiones, which were tested against various bacterial strains, showing significant antibacterial activity (Plech et al., 2011). Another study synthesized fused ring system triazolo thiadiazoles, finding that some compounds exhibited considerable inhibition on bacterial and fungal growth (Purohit et al., 2011).
Molecular Docking and Anti-Cancer Activity
Research into benzimidazole derivatives bearing the triazole moiety has included molecular docking studies to understand their anti-cancer properties. These studies have identified certain compounds as potential EGFR inhibitors, showing strong binding affinities and suggesting significant anti-cancer activity (Karayel, 2021).
Propiedades
IUPAC Name |
3-(2,4-dichlorophenyl)-4-(2,6-diethylphenyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N3S/c1-3-11-6-5-7-12(4-2)16(11)23-17(21-22-18(23)24)14-9-8-13(19)10-15(14)20/h5-10H,3-4H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZEMNVXGPFTKAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)N2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,4-dichlorophenyl)-4-(2,6-diethylphenyl)-4H-1,2,4-triazole-3-thiol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-oxo-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2607427.png)
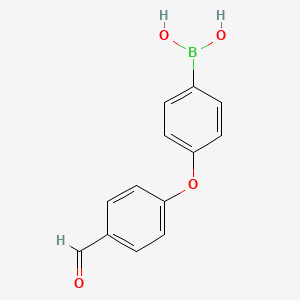
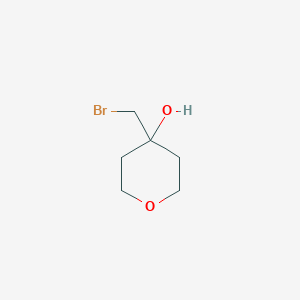
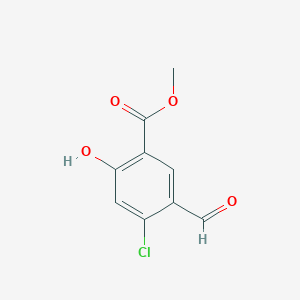
![2-Amino-4,6-bis[benzyl(methyl)amino]pyrimidine-5-carbaldehyde](/img/structure/B2607435.png)

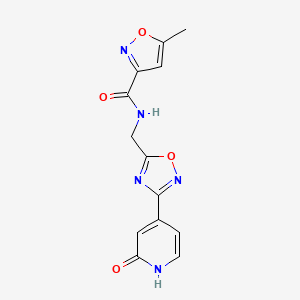
![N-(1,3-benzodioxol-5-ylmethyl)-2-{[5-(4-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]thio}acetamide](/img/structure/B2607443.png)
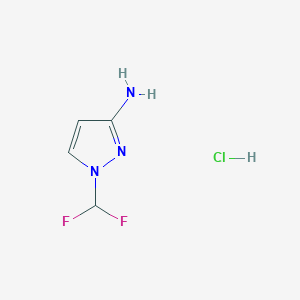
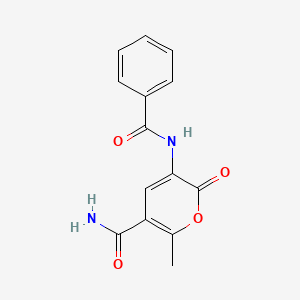
![2-cyclopropyl-N-(4-methoxyphenethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B2607447.png)
![N-([3,3'-bipyridin]-5-ylmethyl)-3-(2-fluorophenyl)propanamide](/img/structure/B2607448.png)
![N-(3-chloro-4-fluorophenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide](/img/structure/B2607449.png)
